![molecular formula C17H16N4O2S2 B2490966 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893980-89-7](/img/structure/B2490966.png)
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” involves strategic incorporation of functional groups that contribute to the molecule's activity. For example, studies on related compounds have demonstrated methods for modifying the acetamide group to enhance certain properties, such as antiproliferative activities against cancer cell lines by altering the moiety attached to the pyridazine ring (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class often includes a pyridazine ring substituted with various groups that significantly influence the molecule's overall properties and reactivity. For example, Shibuya et al. (2018) identified a compound with enhanced aqueous solubility and oral absorption by inserting a piperazine unit, highlighting the importance of structural modifications in determining the compound's pharmacokinetic properties (Shibuya et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound class can include cyclocondensation, Friedel-Crafts acylation, and Michael addition reactions. For instance, Mahata et al. (2003) demonstrated the use of a three-carbon synthon for regiospecific synthesis of heterocycles with aldehyde functionality, indicating the compound's versatility in synthesizing diverse chemical structures (Mahata et al., 2003).
Scientific Research Applications
Antimicrobial and Antitumor Activities
A study explored the synthesis of thieno[2,3-c]pyridazines with potential antibacterial activities, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. These compounds demonstrated promising antibacterial effects, indicating the chemical's potential in developing new antimicrobial agents (Al-Kamali et al., 2014).
Another research avenue involves the creation of novel thiazole derivatives, showcasing a broad spectrum of antimicrobial and anti-inflammatory activities. This implies the compound's structural framework could be advantageous in synthesizing new therapeutics addressing bacterial and inflammatory conditions (Saravanan et al., 2010).
Synthesis of Heterocyclic Compounds
Research on heterocyclic chemistry highlights the compound's role in synthesizing diverse heterocyclic structures with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, suggesting the compound's versatility in medicinal chemistry (Abu‐Hashem et al., 2020).
Enzyme Inhibitory Properties
The compound's derivatives have been evaluated for enzyme inhibitory activities, with some showing promising results against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings open pathways to developing enzyme inhibitors for therapeutic applications, highlighting the compound's potential in drug discovery (Virk et al., 2018).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the chemical compound , exhibited significant antioxidant activity. This research emphasizes the compound's potential in crafting molecules with antioxidant properties, beneficial for combating oxidative stress-related diseases (Chkirate et al., 2019).
properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-8-7-13(20-21-16)12-5-3-4-6-14(12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBQMXLIQFUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide |
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